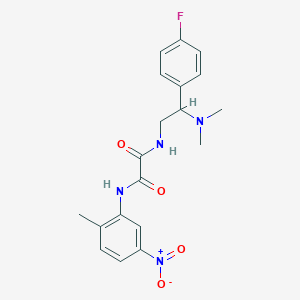![molecular formula C12H14N2O B2368529 2-cyano-N-[1-(4-methylphényl)éthyl]acétamide CAS No. 444907-79-3](/img/structure/B2368529.png)
2-cyano-N-[1-(4-methylphényl)éthyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenyl ring substituted with a methyl group
Applications De Recherche Scientifique
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in substitution reactions with different reagents.
Condensation Reactions: The compound can undergo condensation reactions to form heterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, carbon disulfide, and phenacyl bromide. Reaction conditions may vary, but typical conditions include the use of basic catalysts such as triethylamine and solvents like ethanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activity. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Mécanisme D'action
The mechanism of action of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but lacks the cyano group.
2-Cyanoacetamide: Lacks the phenyl ring and the methyl group.
N-(4-Methylphenyl)ethanamide: Similar structure but lacks the cyano group.
Uniqueness
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both the cyano group and the acetamide group attached to a substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and the formation of diverse heterocyclic compounds with potential biological activity .
Propriétés
IUPAC Name |
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-11(6-4-9)10(2)14-12(15)7-8-13/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCYYKJGBQABJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)


![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/new.no-structure.jpg)



